molecular formula C8H6BrIN2 B1343730 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000343-82-7

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1343730
CAS No.: 1000343-82-7
M. Wt: 336.95 g/mol
InChI Key: QGLDJMOMZDVFFR-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula C8H6BrIN2. This compound is characterized by the presence of bromine, iodine, and methyl substituents on a pyrrolo[2,3-b]pyridine core. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available precursors. One common method involves the bromination and iodination of 6-methyl-1H-pyrrolo[2,3-b]pyridine. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include large-scale bromination and iodination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl or alkyne-linked compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but often include kinase enzymes and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 6-Methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity and synthetic versatility. This combination of substituents allows for a wide range of chemical transformations and applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLDJMOMZDVFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646855
Record name 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-82-7
Record name 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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